Phthalimide, N-(1-formylethyl)-

Overview

Description

Mechanism of Action

Target of Action

Phthalimides, including “Phthalimide, N-(1-formylethyl)-”, are a privileged structural motif frequently found in natural products, pharmaceuticals, and organic materials . .

Mode of Action

Phthalimides are known to be used as precursors to other organic compounds . They can be used as a masked source of ammonia , which suggests that they may interact with their targets by releasing ammonia under certain conditions.

Biochemical Pathways

Phthalimides are known to be used as precursors to other organic compounds , suggesting that they may be involved in various biochemical pathways depending on the specific compounds they are used to synthesize.

Pharmacokinetics

Phthalimide is a sublimable white solid that is slightly soluble in water but more so upon addition of base . This suggests that the compound’s absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by factors such as pH and temperature.

Result of Action

Phthalimides are known to be used as precursors to other organic compounds , suggesting that the effects of “Phthalimide, N-(1-formylethyl)-” may depend on the specific compounds it is used to synthesize.

Action Environment

Given that phthalimide is more soluble in water upon addition of base , it can be inferred that factors such as pH and temperature may influence the compound’s action.

Preparation Methods

Phthalimide, N-(1-formylethyl)- can be synthesized through several methods. One common synthetic route involves the reaction of phthalimide with an appropriate formylating agent under controlled conditions . Industrial production methods often utilize continuous processes involving the reaction of phthalic anhydride with ammonia or other nitrogen sources at elevated temperatures . These methods ensure high yields and purity of the final product.

Chemical Reactions Analysis

Phthalimide, N-(1-formylethyl)- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Phthalimide derivatives are recognized for their potential as antimicrobial agents. Studies have shown that compounds containing the phthalimide scaffold exhibit significant activity against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). A study highlighted the synthesis of novel phthalimide analogs that demonstrated antimicrobial properties comparable to clinically used antibiotics, with minimal inhibitory concentrations (MICs) indicating their effectiveness against various pathogens .

Anticancer Properties

The phthalimide structure has been linked to anticancer activity. Research indicates that derivatives of phthalimide can inhibit cancer cell growth through various mechanisms. For instance, molecular hybridization techniques have been employed to enhance the biological activity of phthalimide derivatives, leading to compounds with potent anticancer effects .

Anti-inflammatory and Analgesic Effects

Phthalimide derivatives have also been studied for their anti-inflammatory and analgesic properties. The presence of specific substituents on the phthalimide ring can modulate these activities, making them potential candidates for pain management therapies .

Agrochemical Applications

Fungicides and Herbicides

Phthalimide derivatives are utilized in agriculture as fungicides and herbicides. Compounds like Folpet, derived from phthalimide, are effective in controlling fungal diseases in crops. Their mode of action involves disrupting fungal cell membranes, thereby preventing growth and reproduction . Additionally, these compounds are being explored for their potential as insecticides due to their broad-spectrum activity against various pests.

Organic Synthesis

Building Blocks in Chemical Synthesis

Phthalimide serves as a versatile building block in organic synthesis. It is commonly used as a precursor for the preparation of various organic compounds, including anthranilic acid, which is essential in dye manufacturing and pharmaceuticals . The reactivity of phthalimide allows it to be transformed into amines through processes such as the Gabriel synthesis, where it acts as a masked source of ammonia .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Phthalimides

A study synthesized several novel phthalimide derivatives and evaluated their antimicrobial activities against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial effects, suggesting their potential as new therapeutic agents against resistant bacterial infections .

Case Study 2: Agrochemical Efficacy

Research on the fungicide properties of phthalimide derivatives revealed that compounds like Folpet effectively control fungal pathogens in agricultural settings. Field trials demonstrated a marked reduction in disease incidence when these compounds were applied, highlighting their practical utility in crop management .

Comparison with Similar Compounds

Phthalimide, N-(1-formylethyl)- can be compared with other similar compounds such as:

Phthalimide: The parent compound, used widely in organic synthesis and as a precursor to other derivatives.

N-alkylphthalimides: These compounds are used in the Gabriel synthesis of primary amines and have applications in peptide synthesis.

Phthalic anhydride: A precursor to phthalimide and other derivatives, used in the production of dyes and polymers.

Phthalimide, N-(1-formylethyl)- is unique due to its specific formyl group, which imparts distinct reactivity and applications compared to its analogs .

Biological Activity

Phthalimide derivatives, including N-(1-formylethyl)-phthalimide, have garnered attention in medicinal chemistry due to their diverse biological activities. This article synthesizes current research findings, highlighting the compound's pharmacological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Synthesis

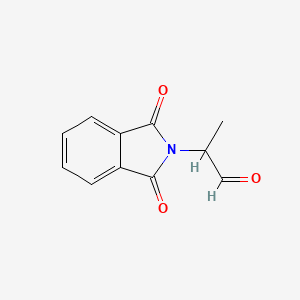

Phthalimide, N-(1-formylethyl)- has a distinctive structure characterized by the phthalimide moiety (-CO-N(R)-CO-) which enhances its biological activity through hydrophobic interactions that facilitate membrane permeability. The synthesis of this compound typically involves the reaction of phthalic anhydride with suitable amines or aldehydes under catalytic conditions. Recent studies have explored various synthetic routes to create new derivatives with enhanced biological profiles.

1. Antimicrobial Activity

Research indicates that phthalimide derivatives exhibit significant antimicrobial properties. A study evaluating various N-substituted phthalimides found that while many compounds showed limited activity against Gram-positive bacteria, they exhibited moderate to high activity against Gram-negative bacteria and fungi. Notably, one derivative demonstrated high antifungal activity against Candida tropicalis at concentrations of 125 and 250 µg/mL .

| Compound | Activity Against Gram-Positive Bacteria | Activity Against Gram-Negative Bacteria | Activity Against Fungi |

|---|---|---|---|

| H1 | No activity | Moderate activity | High (125, 250 µg/mL) |

| H2 | No activity | Low activity | Moderate |

2. Anti-inflammatory and Analgesic Properties

Phthalimide derivatives have been studied for their anti-inflammatory effects. Compounds have been shown to selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation. For instance, certain analogs demonstrated greater inhibition of COX-2 compared to traditional anti-inflammatory drugs like meloxicam, indicating their potential as selective anti-inflammatory agents .

3. Anticonvulsant and Antidiabetic Activities

Some phthalimide derivatives have shown promise as anticonvulsants and antidiabetic agents. The mechanism is believed to involve modulation of neurotransmitter systems and enhancement of insulin sensitivity, respectively. These activities are attributed to the structural features of the phthalimide ring that allow interaction with biological targets .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing a series of new N-substituted phthalimides, researchers synthesized compounds that were evaluated for their antimicrobial efficacy against Streptococcus epidermidis, Escherichia coli, Mycobacterium tuberculosis, and Candida albicans. The results indicated that some compounds exhibited MIC values comparable to clinically used antibiotics, showcasing their potential as alternative antimicrobial agents .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of a specific phthalimide derivative. The study revealed that this compound effectively reduced inflammation in animal models by inhibiting COX-2 activity while sparing COX-1, thus minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)propanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-7(6-13)12-10(14)8-4-2-3-5-9(8)11(12)15/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFHCXUQAOHMMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)N1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00945780 | |

| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23101-87-3 | |

| Record name | Phthalimide, N-(1-formylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023101873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.